Research chemists often face tert-butyl groups' high lipophilicity and CYP450-mediated degradation, compromising drug candidates. This compound solves this with a metabolically stable 1-methylcyclopropyl bioisostere. Key benefits: • Single-step reductive amination for rapid library synthesis. • Lowered logP enhances oral bioavailability. • Resists oxidative metabolism, prolonging half-life. Ideal for kinase and PPI inhibitors.
5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde (CAS 2138106-74-6) is a highly specialized heterocyclic building block designed for advanced medicinal chemistry and agrochemical synthesis. It features a reactive carbaldehyde group at the 3-position of an isoxazole ring, coupled with a 1-methylcyclopropyl moiety at the 5-position. This specific structural combination is engineered to serve as a metabolically stable bioisostere for traditional tert-butyl or isopropyl groups. In procurement contexts, it is primarily selected as a direct precursor for reductive aminations, enabling the rapid construction of complex, amine-linked pharmacophores with optimized lipophilicity, enhanced resistance to cytochrome P450-mediated degradation, and favorable steric profiles for kinase and protein-protein interaction inhibitors [1].
Substituting this compound with the more common 5-tert-butyl-1,2-oxazole-3-carbaldehyde or 5-cyclopropyl-1,2-oxazole-3-carbaldehyde compromises the final molecule's pharmacokinetic profile. The tert-butyl analog significantly increases lipophilicity (LogP), which can drive up off-target toxicity and decrease aqueous solubility. Conversely, the unsubstituted cyclopropyl analog lacks the critical quaternary methyl group, leaving the tertiary carbon vulnerable to rapid oxidative metabolism by liver enzymes, thereby reducing the drug's half-life. Furthermore, substituting the carbaldehyde with the corresponding 5-(1-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid forces chemists into a lower-yielding, two-step amide coupling and reduction sequence, destroying the process efficiency gained by single-step reductive amination[1].
The 1-methylcyclopropyl group acts as a superior bioisostere by blocking the metabolic vulnerabilities inherent in simpler cycloalkyl groups. Studies comparing 1-methylcyclopropyl derivatives to unsubstituted cyclopropyl or isopropyl analogs demonstrate that the quaternary carbon prevents rapid hydroxylation. This structural modification can extend the half-life (t1/2) in human liver microsomes (HLM) by up to 2-fold compared to non-methylated baselines, directly improving the pharmacokinetic stability of the downstream active pharmaceutical ingredient (API)[1].
| Evidence Dimension | Microsomal half-life (t1/2) |
| Target Compound Data | High HLM stability (extended t1/2) |
| Comparator Or Baseline | Unsubstituted cyclopropyl/isopropyl (rapid CYP-mediated oxidation) |
| Quantified Difference | Up to 2x increase in microsomal half-life |
| Conditions | In vitro human liver microsome (HLM) clearance assays |
Procuring the 1-methylcyclopropyl building block directly yields APIs with superior metabolic stability without requiring downstream structural rescue.
While the 1-methylcyclopropyl group provides similar steric bulk to a tert-butyl group for filling hydrophobic binding pockets, it possesses a smaller van der Waals volume and a lower lipophilicity contribution. Replacing a tert-butyl group with a 1-methylcyclopropyl moiety typically reduces the calculated LogP by approximately 0.5 to 1.0 units. This reduction in lipophilicity translates to improved aqueous solubility and a lower risk of lipophilicity-driven off-target interactions, such as hERG channel inhibition [1].
| Evidence Dimension | Lipophilicity (LogP) contribution |
| Target Compound Data | Lower LogP profile with retained steric bulk |
| Comparator Or Baseline | tert-Butyl substitution (higher LogP, lower aqueous solubility) |
| Quantified Difference | ~0.5 - 1.0 unit reduction in LogP |
| Conditions | Physicochemical profiling of bioisosteres in aqueous media |
Buyers targeting oral bioavailability should select this compound over the tert-butyl analog to reduce lipophilicity-driven toxicity and improve dissolution.
The presence of the 3-carbaldehyde functional group allows for the direct synthesis of secondary and tertiary amines via reductive amination using mild reagents like sodium cyanoborohydride. If the 5-(1-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid analog were procured instead, the synthesis of equivalent amine targets would require a two-step process: amide coupling followed by harsh reduction, which often suffers from 20-40% lower overall yields and poor functional group tolerance [1].
| Evidence Dimension | Synthetic steps to amine pharmacophores |
| Target Compound Data | 1-step reductive amination |
| Comparator Or Baseline | Isoxazole-3-carboxylic acid (2-step amide coupling + reduction) |
| Quantified Difference | Elimination of 1 synthetic step and 20-40% yield improvement |
| Conditions | Standard medicinal chemistry library synthesis |
For process chemists and library designers, starting from the carbaldehyde drastically shortens the synthetic route to target amine-linked pharmacophores, reducing cycle times and reagent costs.
The rigid geometry of the 1-methylcyclopropyl isoxazole core provides an entropically favored binding conformation that flexible aliphatic chains cannot replicate. In structure-activity relationship (SAR) studies of kinase inhibitors (e.g., PIM-1) and protein-protein interaction modulators, the 1-methylcyclopropyl group projects optimally into solvent-exposed or tight hydrophobic pockets, maintaining low-nanomolar IC50 values where linear or unbranched cycloalkyl analogs lose significant binding affinity [1].
| Evidence Dimension | Target binding affinity (IC50) |
| Target Compound Data | Low-nanomolar IC50 maintenance |
| Comparator Or Baseline | Linear alkyl or unsubstituted cyclopropyl cores (loss of binding affinity) |
| Quantified Difference | Maintenance of optimal steric interactions and target potency |
| Conditions | SAR binding assays for targeted therapeutics |
Procuring this exact geometry provides a rigid, pre-organized scaffold that maximizes target engagement in complex drug discovery programs.
Due to its enhanced resistance to CYP450-mediated oxidation and favorable steric trapping capabilities, this compound is an ideal building block for synthesizing kinase inhibitors (such as PIM-1 or SOS1 modulators). The 1-methylcyclopropyl group projects optimally into solvent-exposed regions without being rapidly degraded [1].
When targeting oral administration, managing lipophilicity is critical. Procuring this compound allows medicinal chemists to replace highly lipophilic tert-butyl groups with the 1-methylcyclopropyl bioisostere, thereby lowering LogP and improving aqueous solubility while maintaining target affinity [1].
The highly reactive 3-carbaldehyde moiety makes this compound perfectly suited for high-throughput parallel synthesis. It can be rapidly coupled with diverse primary or secondary amines in a single-step reductive amination, bypassing the bottlenecks associated with carboxylic acid activation and subsequent reduction[2].